Cas no 173692-85-8 (3-(4H-1,2,4-Triazol-4-yl)propanenitrile)
3-(4H-1,2,4-Triazol-4-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-4-propanenitrile(9CI)
- 3-(4H-1,2,4-Triazol-4-yl)propanenitrile
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- Inchi: 1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2
- InChI Key: MOKGNYIFXCBOON-UHFFFAOYSA-N
- SMILES: N1(CCC#N)C=NN=C1
Computed Properties
- Exact Mass: 122.05900
Experimental Properties
- PSA: 54.50000
- LogP: 0.19178
3-(4H-1,2,4-Triazol-4-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T426513-500mg |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 500mg |
$201.00 | 2023-05-17 | ||
| TRC | T426513-1g |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 1g |
$ 255.00 | 2022-06-02 | ||
| TRC | T426513-2.5g |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 2.5g |
$ 460.00 | 2022-06-02 | ||
| Apollo Scientific | OR310947-500mg |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 500mg |
£295.00 | 2023-09-02 | ||
| Apollo Scientific | OR310947-1g |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 1g |
£400.00 | 2023-09-02 | ||
| TRC | T426513-1000mg |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 1g |
$310.00 | 2023-05-17 | ||
| TRC | T426513-2500mg |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile |
173692-85-8 | 2500mg |
$557.00 | 2023-05-17 | ||
| A2B Chem LLC | AF17069-1mg |
4H-1,2,4-Triazole-4-propanenitrile(9CI) |
173692-85-8 | >97% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AF17069-5mg |
4H-1,2,4-Triazole-4-propanenitrile(9CI) |
173692-85-8 | >97% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AF17069-10mg |
4H-1,2,4-Triazole-4-propanenitrile(9CI) |
173692-85-8 | >97% | 10mg |
$240.00 | 2024-04-20 |
3-(4H-1,2,4-Triazol-4-yl)propanenitrile Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(4H-1,2,4-Triazol-4-yl)propanenitrile
Research Briefing on 3-(4H-1,2,4-Triazol-4-yl)propanenitrile (CAS: 173692-85-8): Recent Advances and Applications
3-(4H-1,2,4-Triazol-4-yl)propanenitrile (CAS: 173692-85-8) is a heterocyclic compound featuring a triazole ring and a nitrile functional group, which has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This briefing synthesizes the latest research findings on this compound, highlighting its synthetic utility, biological activities, and emerging applications.
One of the key areas of interest is the role of 3-(4H-1,2,4-Triazol-4-yl)propanenitrile as an intermediate in the synthesis of triazole-containing compounds. Triazoles are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties. Recent work by Zhang et al. (2023) demonstrated the efficient use of this compound in the synthesis of triazole-based kinase inhibitors, which showed promising activity against resistant cancer cell lines. The study emphasized the compound's stability and reactivity under mild conditions, making it a valuable tool for medicinal chemists.
In addition to its synthetic applications, 3-(4H-1,2,4-Triazol-4-yl)propanenitrile has been investigated for its direct biological effects. A 2024 study by Lee and colleagues reported its inhibitory activity against fungal cytochrome P450 enzymes, suggesting potential applications in antifungal drug development. The compound's nitrile group was found to interact with the heme iron of the enzyme, providing a mechanistic basis for its activity. These findings open new avenues for the design of triazole-based antifungals with improved efficacy and reduced toxicity.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's physicochemical properties. High-resolution mass spectrometry and NMR studies have elucidated its tautomeric behavior in solution, which is critical for predicting its reactivity in biological systems. Furthermore, computational modeling has been employed to explore its binding modes with various biological targets, aiding in the rational design of derivatives with enhanced pharmacological profiles.
Looking ahead, the versatility of 3-(4H-1,2,4-Triazol-4-yl)propanenitrile positions it as a key player in the development of next-generation therapeutics. Ongoing research is focused on expanding its utility in fragment-based drug discovery and as a scaffold for the development of multitargeted agents. With its unique combination of chemical reactivity and biological activity, this compound is poised to make significant contributions to the fields of drug discovery and chemical biology in the coming years.
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